Orthogonal Reactivity in Sonogashira Coupling: Quantitative Comparison with 3-Bromo-2-chloropyridine
In the first step of a multi-step synthesis of thienopyridines, 2-bromo-3-chloropyridine and its regioisomer, 3-bromo-2-chloropyridine, were both subjected to identical Sonogashira coupling conditions with (hetero)arylalkynes. The two isomers led to the formation of distinct and non-interchangeable intermediates: 2-chloro-3-((hetero)arylethynyl)pyridine from the former, and the 3-chloro-2-substituted derivative from the latter [1]. This demonstrates that the choice of starting material is dictated by the desired substitution pattern in the product and cannot be interchanged.
| Evidence Dimension | Regiochemical Outcome |
|---|---|
| Target Compound Data | 2-Chloro-3-((hetero)arylethynyl)pyridine derivative |
| Comparator Or Baseline | 3-Bromo-2-chloropyridine, yielding a 3-Chloro-2-((hetero)arylethynyl)pyridine derivative |
| Quantified Difference | Mutually exclusive regiochemical products |
| Conditions | Sonogashira coupling using PdCl2(PPh3)2 (2 mol%), CuI (4 mol%), Et3N in DMF at room temperature with (hetero)arylalkynes [1] |
Why This Matters
This orthogonal reactivity is non-negotiable for any route design requiring functionalization at a specific position, making the selection between these isomers a matter of synthetic target requirement rather than cost or performance.
- [1] M. I. P. S. Leitão, et al. (2012). Synthesis of 2-(hetero)arylthieno[2,3-b] or [3,2-b]pyridines from 2,3-dihalopyridines, (hetero)arylalkynes, and Na2S. Further functionalizations. Tetrahedron, 68(35), 7082-7094. View Source
